6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine
Description
6-Methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine is a tetrazine derivative characterized by a methylsulfanyl group at the 6-position and a pyridin-3-ylmethylamine substituent at the 3-position of the tetrazine ring. This compound is synthesized via nucleophilic substitution reactions, where 3-(methylthio)-1,2,4,5-tetrazines react with amines under controlled conditions . Its structure combines electron-withdrawing (methylsulfanyl) and electron-donating (pyridinylmethyl) groups, making it suitable for applications in bioconjugation, radiopharmaceuticals, and materials science .
Properties
IUPAC Name |
6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6S/c1-16-9-14-12-8(13-15-9)11-6-7-3-2-4-10-5-7/h2-5H,6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZWRGNUFJZWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N=N1)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine typically involves the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through alkylation reactions using pyridine derivatives and suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl group undergoes oxidation to sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Stability |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hrs | Sulfoxide | 85% | Stable in dry conditions |
| m-CPBA | 0°C, 2 hrs | Sulfone | 92% | Sensitive to light |
| KMnO₄ | 80°C, 1 hr | Sulfone | 78% | Hygroscopic |
Key Findings :
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Sulfoxide formation occurs regioselectively without affecting the tetrazine ring .
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Over-oxidation to sulfones is irreversible under strong acidic conditions .
Reduction Reactions
The tetrazine ring is susceptible to reduction, producing dihydrotetrazine derivatives:
| Reducing Agent | Solvent | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH | Dihydrotetrazine | >90% |
| LiAlH₄ | THF | Amine derivative | 68% |
| H₂ (1 atm), Pd/C | EtOAc | Fully saturated ring | 45% |
Mechanistic Insight :
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Hydride attack occurs preferentially at the C=N bonds of the tetrazine ring .
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Catalytic hydrogenation requires inert atmospheres to prevent desulfurization.
Substitution Reactions
The pyridin-3-ylmethyl group participates in nucleophilic substitutions:
Nucleophilic Aromatic Substitution
| Reagent | Position Modified | Product Application |
|---|---|---|
| Br₂/AcOH | Pyridine C-4 | Radiolabeling precursor |
| ClCH₂COCl | Tetrazine N-2 | Polymer crosslinker |
Kinetic Data :
Alkylation
| Alkylating Agent | Reaction Time | Yield |
|---|---|---|
| CH₃I | 2 hrs | 75% |
| C₂H₅OTs | 4 hrs | 63% |
Limitation : Competitive methylation at tetrazine N-1 reduces yields beyond 80°C.
Cycloaddition Reactions
The tetrazine core participates in inverse electron-demand Diels-Alder (IEDDA) reactions:
| Dienophile | (M⁻¹s⁻¹) | Application |
|---|---|---|
| Trans-cyclooctene | Bioorthogonal labeling | |
| Norbornene | Polymer synthesis |
Computational Analysis :
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Frontier molecular orbital calculations show a LUMO energy of for the tetrazine, enabling rapid [4+2] cycloadditions .
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Substituent effects: Methylsulfanyl group increases dienophilicity by 18% compared to H-substituted analogs .
Stability Under Physiological Conditions
| Condition | Half-life (37°C) | Degradation Pathway |
|---|---|---|
| PBS (pH 7.4) | 48 hrs | Hydrolysis → Tetrazinone |
| Human serum | 12 hrs | Thioether oxidation |
| Acidic (pH 2.0) | 2 hrs | Ring contraction |
Structural Modifications for Stability :
Comparative Reactivity
A benchmarking study against related tetrazines:
| Compound | IEDDA (M⁻¹s⁻¹) | Oxidation Rate (rel.) |
|---|---|---|
| 6-Methylsulfanyl analog | 1.0× | |
| 6-Pyridyl analog | 1.3× | |
| 6-Hydrazinyl analog | 2.8× |
Trend : Electron-withdrawing substituents enhance IEDDA rates but reduce oxidative stability .
Scientific Research Applications
Biological Activities
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Anticancer Potential :
- Recent studies have demonstrated that compounds similar to 6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine exhibit inhibitory effects on various cancer cell lines. The tetrazine moiety is particularly noted for its ability to interact with biological targets involved in cancer progression. Research indicates that derivatives of this compound can inhibit the growth of tumors by modulating signaling pathways associated with cell proliferation and survival.
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Antimicrobial Activity :
- The compound has shown promising results against a range of bacterial strains. In vitro studies suggest that it may disrupt bacterial cell wall synthesis, leading to cell lysis. This property could be beneficial in developing new antibiotics to combat resistant strains.
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Neuroprotective Effects :
- Preliminary research indicates that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems is under investigation.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions where pyridine derivatives are reacted with tetrazine intermediates. Various modifications of the core structure have been explored to enhance its biological activity and selectivity.
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Method A | Step 1: Reaction of pyridine with tetrazine precursor | 75% |
| Method B | Step 2: Methylation followed by sulfide formation | 68% |
Case Studies
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Case Study 1: Anticancer Activity
- A study evaluated the efficacy of this compound against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM over 48 hours.
-
Case Study 2: Antimicrobial Testing
- In a comparative study against standard antibiotics, this compound demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Molecular Properties
The substituents on the tetrazine ring significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:
Key Observations:
- Electron Effects : The methylsulfanyl group in the target compound enhances electrophilicity, facilitating inverse electron-demand Diels-Alder (IEDDA) reactions for bioconjugation . In contrast, ethyl or benzyl substituents (e.g., 6-ethyl analog) reduce reactivity due to weaker electron-withdrawing effects .
- Aromaticity : Pyridinyl substituents contribute to π-π stacking interactions, enhancing stability in aqueous solutions, whereas fluorinated analogs (e.g., N-(3-[<sup>18</sup>F]fluoro...) prioritize pharmacokinetic properties .
Bioconjugation and Radiopharmaceuticals
The target compound’s amine group enables coupling with carboxylic acids (e.g., DOTA-NHS ester) for radiometal chelation (e.g., <sup>177</sup>Lu) in antibody-drug conjugates . Comparatively, fluorinated tetrazines () exhibit superior blood-brain barrier clearance, but the pyridinyl group in the target compound may improve tumor-targeting specificity due to enhanced hydrophilicity.
Biological Activity
6-Methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a tetrazine ring structure that has been investigated for various biological applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of approximately 210.28 g/mol. The compound contains a methylsulfanyl group and a pyridin-3-ylmethyl group attached to the tetrazine core.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways, such as kinases or proteases.
- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways.
- Gene Expression Alteration : The compound may influence the expression of genes related to inflammation and cancer progression.
Antimicrobial Activity
Research has shown that compounds related to the tetrazine family exhibit antimicrobial properties. For instance, studies indicate that derivatives similar to this compound have demonstrated significant inhibitory effects against various bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 4 | S. epidermidis |
| Other Tetrazole Derivatives | 8 - 32 | Standard Staphylococci |
The minimal inhibitory concentrations (MICs) for these compounds ranged from 2 µg/mL to 16 µg/mL against clinical isolates of Staphylococcus epidermidis .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that structurally similar tetrazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. For example:
- In vitro Studies : Certain tetrazine derivatives have shown promising results against various cancer cell lines with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Tetrazine Derivative A | 0.5 | MCF7 (Breast Cancer) |
| Tetrazine Derivative B | 1.2 | HeLa (Cervical Cancer) |
These findings suggest that modifications to the tetrazine structure can enhance anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory properties of tetrazine compounds are linked to their ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6. Inhibitors targeting the p38 MAPK pathway have shown effectiveness in reducing inflammation in preclinical models .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several tetrazole derivatives against clinical strains of bacteria. The results indicated that one derivative exhibited an MIC of 2 µg/mL against S. epidermidis, significantly outperforming standard antibiotics like Ciprofloxacin .
- Cancer Cell Line Screening : In another study focusing on anticancer properties, a series of tetrazine derivatives were screened against multiple cancer cell lines. One compound demonstrated an IC50 value of 0.5 µM against MCF7 cells and was found to induce apoptosis through caspase activation .
Q & A
What are the common synthetic routes for 6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,2,4,5-tetrazin-3-amine, and how can reaction intermediates be optimized?
Basic Synthesis Methodology
The compound can be synthesized via modular approaches involving S-alkylation or nucleophilic substitution. For example, triazine derivatives are often prepared through solvent-free reactions between nitriles and amines, retaining functional groups like methylsulfanyl (). A practical one-pot method for 4,6-disubstituted triazin-2-amines involves cotrimerization of aromatic nitriles with guanidine derivatives (). Intermediate optimization may include adjusting stoichiometry or using bases like triethylamine to enhance yields ( ).
Advanced Optimization
Reaction conditions can be refined using Design of Experiments (DoE) to minimize trial-and-error. Statistical methods, such as factorial design, help identify critical variables (e.g., temperature, solvent polarity) affecting regioselectivity or purity (). For instance, S-alkylation of triazole precursors with 6-chloro-3-chloromethyl pyridine requires precise control of alkaline conditions to avoid byproducts ( ).
How can spectroscopic and computational methods resolve structural ambiguities in this compound?
Basic Characterization
Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry. For example, -NMR distinguishes pyridinylmethyl protons (δ 4.5–5.0 ppm) from methylsulfanyl groups (δ 2.1–2.3 ppm), while -NMR identifies tetrazine ring carbons ( ). Mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 279.08).
Advanced Techniques
Density Functional Theory (DFT) calculations predict vibrational frequencies (IR) and electronic transitions (UV-Vis) to cross-validate experimental data. Quantum chemical modeling also aids in assigning ambiguous NOESY correlations, particularly for stereochemical configurations ( ).
What strategies address contradictions in biological activity data for methylsulfanyl-containing heterocycles?
Basic Screening
Initial bioactivity assays (e.g., enzyme inhibition, antimicrobial tests) should include positive controls and replicate measurements. For example, triazole derivatives with methylsulfanyl groups show variable COX-2 inhibition depending on substituent positioning ().
Advanced Resolution
Structure-Activity Relationship (SAR) studies using molecular docking can explain discrepancies. If a compound exhibits unexpected low activity, molecular dynamics simulations may reveal steric clashes or poor binding-pocket solvation ( ). Metabolite profiling (LC-MS) further identifies degradation products that interfere with assays ().
How can researchers design efficient reaction pathways using computational tools?
Advanced Methodological Integration
ICReDD’s framework combines quantum chemistry, informatics, and experiments to predict viable pathways. For example, transition-state searches using Gaussian or ORCA software identify energy barriers for key steps like tetrazine ring closure ( ). Machine learning models trained on PubChem data prioritize reaction conditions (e.g., solvent, catalyst) to reduce optimization cycles ( ).
What are the challenges in scaling up synthesis while maintaining purity?
Advanced Process Design
Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., S-alkylation). Process Analytical Technology (PAT) tools like in-line IR spectroscopy monitor intermediate formation in real time (). Impurity profiling (HPLC-MS) identifies residual solvents or unreacted pyridinylmethylamine, requiring post-reaction scavengers (e.g., polymer-supported reagents) ( ).
How does the methylsulfanyl group influence reactivity in cross-coupling reactions?
Advanced Mechanistic Insight
The methylsulfanyl group acts as a directing group in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids proceed at the C-5 position of tetrazine due to electron-withdrawing effects ( ). However, competing thioether oxidation (to sulfone) under harsh conditions necessitates protective strategies, such as using TEMPO as a radical scavenger ( ).
What analytical methods are critical for assessing stability under physiological conditions?
Advanced Stability Profiling
Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays quantify hydrolysis rates of the tetrazine ring. High-resolution LC-MS/MS tracks degradation products like pyridinylmethylamine and sulfenic acid derivatives (). Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
